(2-Bromophenyl)diphenylphosphine serves as a crucial starting material for the synthesis of o-lithiated triphenylphosphine (o-LiPPh2). This highly reactive species is a vital intermediate in various organic transformations due to its strong nucleophilic character and ability to form new carbon-carbon bonds. The selective lithiation at the ortho position (adjacent to the bromine) is achieved through treatment with strong bases like n-butyllithium.
o-LiPPh2, derived from (2-bromophenyl)diphenylphosphine, is a versatile building block for the preparation of diverse phosphine ligands. These ligands play a crucial role in various areas of chemistry, including:
(2-Bromophenyl)diphenylphosphine is an organophosphorus compound with the molecular formula . It appears as a white crystalline solid and is soluble in nonpolar organic solvents. This compound serves as a precursor to various phosphine ligands, particularly the 2-lithiated derivative of triphenylphosphine, which is notable for its utility in organometallic chemistry .
The reactivity of (2-Bromophenyl)diphenylphosphine includes:
Several synthesis methods for (2-Bromophenyl)diphenylphosphine have been documented:
(2-Bromophenyl)diphenylphosphine finds applications primarily in:
Similar compounds include:
Compound | Molecular Formula | Unique Features |
---|---|---|
(2-Bromophenyl)diphenylphosphine | Contains bromine; versatile precursor | |
Diphenylphosphine | Simpler structure; less sterically hindered | |
Triphenylphosphine | More sterically hindered; widely used ligand | |
(2-Tolyl)diphenylphosphine | Methyl group influences reactivity |
The uniqueness of (2-Bromophenyl)diphenylphosphine lies in its brominated structure, which enhances its reactivity compared to non-halogenated analogs and allows for specific applications in synthetic chemistry that require halogen functionalities .
While the exact discovery date of (2-bromophenyl)diphenylphosphine remains undocumented, its development aligns with advancements in organophosphorus chemistry during the latter half of the 20th century. Early synthetic routes focused on coupling reactions between aryl halides and phosphine precursors, with palladium-catalyzed methodologies emerging as pivotal in the 1980s–1990s. The compound’s utility in generating chiral phosphine ligands for asymmetric catalysis further solidified its importance in modern organic synthesis.
The compound’s IUPAC name is (2-bromophenyl)-diphenylphosphane, with the molecular formula C₁₈H₁₄BrP (molecular weight: 341.18 g/mol). Its structure comprises a phosphorus atom bonded to:
The SMILES string BrC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 accurately represents its connectivity. The o-bromophenyl moiety enables regioselective functionalization, while the phosphorus center facilitates coordination with transition metals.
(2-Bromophenyl)diphenylphosphine belongs to the tertiary phosphine class (R₃P), a subset of organophosphorus(III) compounds. Key distinctions include:
Class | Oxidation State | Structure | Reactivity |
---|---|---|---|
Primary phosphines | -3 | RPH₂ | Pyrophoric, oxidize to phosphine oxides |
Secondary phosphines | -3 | R₂PH | Mildly protic, form phosphinic acids |
Tertiary phosphines | -3 | R₃P | Stable solids, ligands for metal complexes |
This compound’s stability and ligand potential differentiate it from pyrophoric primary/secondary phosphines.
Its orthogonally functionalized aryl group and phosphorus center enable applications in:
The first widely adopted preparation of (2-bromophenyl)diphenylphosphine joins diphenylphosphine to 1-bromo-2-iodobenzene under palladium catalysis (Table 1). When palladium acetate (two mole percent) and sodium acetate (one hundred five mole percent) are stirred with equimolar diphenylphosphine in dimethylacetamide at one hundred thirty degrees Celsius for seventy-two hours, (2-bromophenyl)diphenylphosphine is isolated in ninety-two percent yield after chromatographic purification and aqueous peroxide quench to oxidise residual phosphine [1].
A lower-temperature variant (one hundred twenty degrees Celsius, forty-eight hours) employs bis(dibenzylideneacetone)palladium with 1,3-bis(diphenylphosphino)propane in toluene, affording the corresponding phosphine oxide in sixty-five percent yield, which is reduced in situ with trichlorosilane to the free phosphine [1].
A scale-up performed with tetrakis(triphenylphosphine)palladium, triethylamine and tetrahydrofuran at reflux furnishes eighty-eight percent of product after fifty-three hours [2].
Table 1 Traditional palladium procedures for (2-bromophenyl)diphenylphosphine | Reaction medium | Temperature (°C) | Time (h) | Catalyst system | Isolated yield (%) |
---|---|---|---|---|---|
Entry 1 | Dimethylacetamide | 130 | 72 | Palladium acetate / sodium acetate | 92 [1] |
Entry 2 | Toluene | 120 | 48 | Bis(dibenzylideneacetone)palladium / 1,3-bis(diphenylphosphino)propane | 65 (oxide) [1] |
Entry 3 | Tetrahydrofuran | 80 | 53 | Tetrakis(triphenylphosphine)palladium / triethylamine | 88 [2] |
Nickel catalysis offers a cost-effective alternative. Cristau and co-workers demonstrated that one mole percent dichloro-bis(1,3-bis(diphenylphosphino)propane)nickel catalyses the cross-coupling of diphenylphosphine with aryl bromides between one hundred and one hundred twenty degrees Celsius, delivering aryl diphenylphosphines in sixty to eighty-five percent yield within thirty minutes when triethylamine is used as base in dimethylformamide [3] [4]. Applying these conditions to 1-bromo-2-iodobenzene gives seventy-one percent of (2-bromophenyl)diphenylphosphine (Table 2).
Table 2 Representative nickel systems | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|---|---|
Dichloro-bis(1,3-bis(diphenylphosphino)propane)nickel (one mol %) | Triethylamine | Dimethylformamide | 110 | 30 | 71 [3] [4] |
The Hirao protocol joins >P–H reagents with aryl halides under palladium or nickel catalysis. Keglevich illustrated that palladium acetate (five mole percent) with triethylamine under microwave irradiation at one hundred fifty degrees Celsius (solvent-free) converts diphenylphosphine oxide and 1-bromo-2-iodobenzene to 2-diphenylphosphinyl-1-bromobenzene in eighty-eight to ninety-two percent yield within five minutes [5] [6]. Subsequent trichlorosilane reduction furnishes the target phosphine in overall eighty-two percent yield.
Phase-transfer-assisted, ligand-free Hirao reactions performed in water with palladium acetate at one hundred degrees Celsius provide aryl phosphine oxides in seventy-five to ninety-seven percent yield, eliminating dipolar aprotic solvents [7].
Heterogeneous nickel on cerium dioxide (one mole percent) enables the cross-coupling of secondary phosphine oxides with aryl bromides at eighty degrees Celsius in ethanol, affording up to eighty-six percent yield and allowing catalyst recycling over five runs without loss of activity [8].
Table 3 Analytical and physical constants for (2-bromophenyl)diphenylphosphine | Parameter | Experimental value |
---|---|---|
Crystallisation solvent | Ethyl acetate / hexane (two to one) mixture [1] | |
Melting point | One hundred twelve to one hundred sixteen degrees Celsius [10] | |
Proton nuclear magnetic resonance spectroscopy (four hundred megahertz, chloroform-d) | δ 7.61–7.57 multiplet (1 H), 7.38–7.25 multiplet (10 H), 7.21–7.16 multiplet (2 H), 6.77–6.74 multiplet (1 H) [1] | |
Carbon-thirteen nuclear magnetic resonance spectroscopy (one hundred megahertz, chloroform-d) | Key resonances: 136.2 ppm (para-carbons), 134.9 ppm (ipso-carbon bonded to phosphorus), 130.6 ppm (meta-carbons) [1] | |
Phosphorus-thirty-one nuclear magnetic resonance spectroscopy (one hundred sixty-two megahertz, chloroform-d) | δ – 13.9 ppm (free phosphine) [1] | |
High-resolution mass spectrometry | Calculated for C₁₈H₁₄BrP: 340.996 amu; found 340.995 amu [1] | |
Elemental analysis | Calculated C 63.34%, H 4.10%; found C 63.16%, H 4.07% [1] |
Purification is accomplished by aqueous quench with saturated sodium hydrogen carbonate, organic extraction, drying over anhydrous magnesium sulfate, flash chromatography on silica gel (ethyl acetate / hexane two to one), and recrystallisation from ethyl acetate–hexane mixtures [1].
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